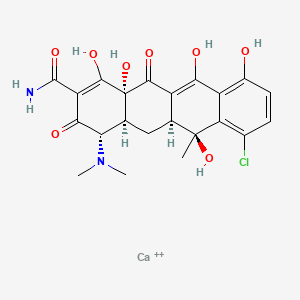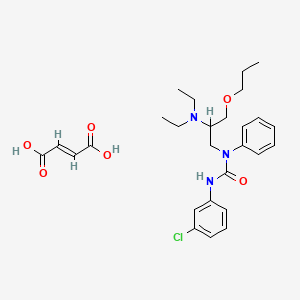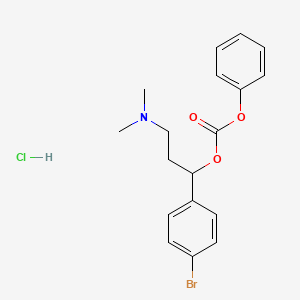
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound that features a combination of carbonic acid, bromine, dimethylaminoethyl, benzyl, and phenyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of a carboxylic acid to form an alpha-bromo carboxylic acid, followed by esterification and subsequent reactions to introduce the dimethylaminoethyl and benzyl groups. The reaction conditions often involve the use of bromine and phosphorus tribromide for the bromination step, followed by esterification using phenol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: Bromine and phosphorus tribromide are commonly used for the bromination step.
Esterification: Phenol and an acid catalyst are used for esterification.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester
Uniqueness
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to the presence of the phenyl ester group, which may confer distinct chemical and biological properties compared to its methyl and ethyl ester counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88384-29-6 |
|---|---|
Fórmula molecular |
C18H21BrClNO3 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H |
Clave InChI |
PCLRQEHJHSRTIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


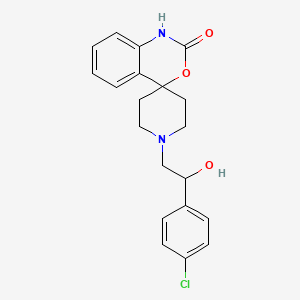
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
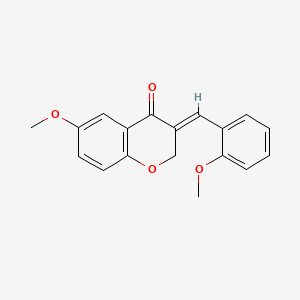
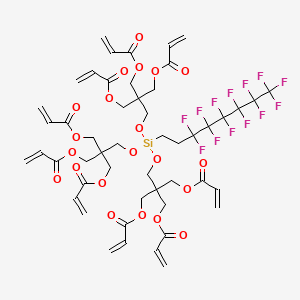
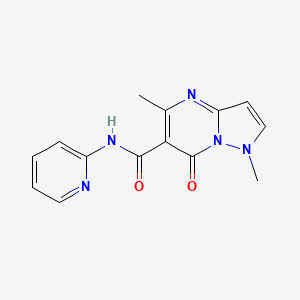
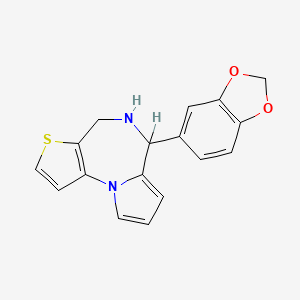
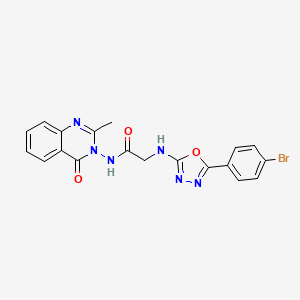

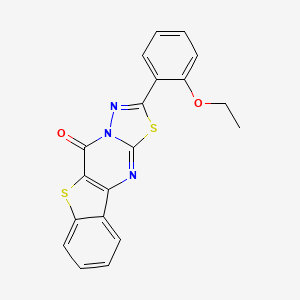
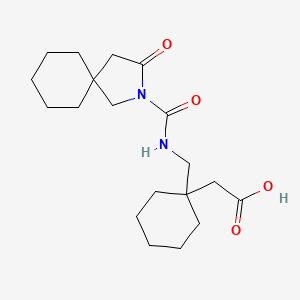
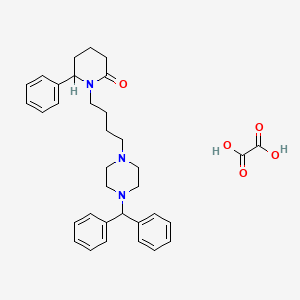
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
